3-{[1-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]methoxy}-6-methylpyridazine
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Overview
Description
3-{[1-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]methoxy}-6-methylpyridazine is a complex organic compound with potential applications in various scientific fields. This compound features a benzodioxin ring fused with a piperidine moiety, linked to a pyridazine group. The unique structure of this compound makes it an interesting subject for research in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]methoxy}-6-methylpyridazine involves multiple steps, starting with the formation of the benzodioxin ring. This can be achieved through the cyclization of catechol with ethylene glycol under acidic conditions . The piperidine moiety is then introduced via a nucleophilic substitution reaction, using appropriate piperidine derivatives . The final step involves the coupling of the pyridazine group through an etherification reaction, using 6-methylpyridazin-3-ol and suitable coupling agents .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-{[1-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]methoxy}-6-methylpyridazine can undergo various chemical reactions, including:
Reduction: The compound can be reduced to form dihydro derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various alkylated or acylated derivatives depending on the substituents used.
Scientific Research Applications
3-{[1-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]methoxy}-6-methylpyridazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 3-{[1-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]methoxy}-6-methylpyridazine involves its interaction with specific molecular targets. The compound is believed to modulate the activity of certain enzymes and receptors, particularly those involved in neurotransmission. The benzodioxin ring may interact with the active sites of enzymes, while the piperidine and pyridazine moieties may influence receptor binding and signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxin, 2,3-dihydro-: Shares the benzodioxin ring but lacks the piperidine and pyridazine moieties.
Ethanone, 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-: Similar structure but with an acetyl group instead of the piperidine and pyridazine moieties.
4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid: Contains the benzodioxin ring but with a butanoic acid group.
Uniqueness
The uniqueness of 3-{[1-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]methoxy}-6-methylpyridazine lies in its combination of the benzodioxin, piperidine, and pyridazine moieties. This unique structure allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-5-yl-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4/c1-14-5-6-18(22-21-14)27-13-15-7-9-23(10-8-15)20(24)16-3-2-4-17-19(16)26-12-11-25-17/h2-6,15H,7-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZJJRECCDDZLIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OCC2CCN(CC2)C(=O)C3=C4C(=CC=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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